Ethyl 1-cyanocyclobutanecarboxylate
Overview
Description
Ethyl 1-cyanocyclobutanecarboxylate is an organic compound with the molecular formula C8H11NO2. It is a colorless to yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is characterized by the presence of a cyclobutane ring, a cyano group, and an ester functional group. Its unique structure makes it a valuable building block in the synthesis of various pharmaceuticals and fine chemicals .
Scientific Research Applications
Ethyl 1-cyanocyclobutanecarboxylate is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 1-cyanocyclobutanecarboxylate can be synthesized through several methods. One common method involves the reaction of ethyl cyanoacetate with 1,1-dibromopropane in the presence of a base such as sodium ethoxide in ethanol. The reaction mixture is heated under reflux conditions to yield the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products. The product is then purified through distillation or recrystallization techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-cyanocyclobutanecarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Substitution: The cyano group can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, Raney Nickel, or rhodium on alumina, ethanol as solvent, 20°C for 72 hours.
Hydrolysis: Sodium hydroxide in methanol, 65°C for 10 hours.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Reduction: 1-Aminomethyl-cyclobutanecarboxylic acid ethyl ester.
Hydrolysis: 1-Cyanocyclobutanecarboxylic acid.
Substitution: Various substituted cyclobutanecarboxylates depending on the nucleophile used.
Mechanism of Action
The mechanism of action of ethyl 1-cyanocyclobutanecarboxylate depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the cyano group is converted to an amine, which can then participate in further chemical transformations. The molecular targets and pathways involved vary depending on the specific application and the nature of the compounds being synthesized .
Comparison with Similar Compounds
Ethyl 1-cyanocyclobutanecarboxylate can be compared with other similar compounds such as:
Ethyl cyanoacetate: Similar in that it contains a cyano group and an ester functional group, but lacks the cyclobutane ring.
Cyclobutanecarboxylic acid: Contains the cyclobutane ring and carboxylic acid group but lacks the cyano group and ester functionality.
1-Cyanocyclobutanecarboxylic acid: Contains the cyclobutane ring and cyano group but lacks the ester functionality.
The uniqueness of this compound lies in its combination of the cyclobutane ring, cyano group, and ester functionality, which makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 1-cyanocyclobutane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-11-7(10)8(6-9)4-3-5-8/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAQDMAYKQBDLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00298268 | |
Record name | ethyl 1-cyanocyclobutanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00298268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28246-87-9 | |
Record name | 28246-87-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122101 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 1-cyanocyclobutanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00298268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 1-cyanocyclobutane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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